N-(3,4-dimethoxyphenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and a 3,4-dimethoxyphenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-25-11-17(23)22-18-13-6-4-5-7-14(13)28-19(18)20(24)21-12-8-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDMDKVFXGXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and benzofuran carboxylic acids. The key steps may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and carboxylic acids.
Amidation Reaction:
Methoxylation: The methoxy groups are usually introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Rip-B consists of a benzamide core linked to a 3,4-dimethoxyphenethylamine group .
- Key Differences: Core Scaffold: Rip-B lacks the benzofuran ring present in the target compound, instead featuring a simpler benzamide structure.
- Synthesis : Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% . The target compound’s synthesis likely involves more complex steps, such as benzofuran ring formation and sequential amidation.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : This intermediate features a cationic azanium center, two 3,4-dimethoxyphenethyl groups, and a carbamoylpropyl chain, crystallizing as a chloride dihydrate .
- Key Differences :
- Charge and Solubility : The azanium chloride dihydrate is ionic and water-soluble due to its charged nature and hydrate formation, whereas the target compound is likely neutral and less hydrophilic.
- Functional Complexity : The dihydrate compound’s quaternary ammonium structure contrasts with the target’s planar benzofuran-carboxamide system.
Physicochemical Properties
Pharmacological Implications
- Azanium Chloride Dihydrate : Its ionic nature suggests utility as an intermediate in alkaloid synthesis, possibly influencing bioavailability in derived compounds .
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